3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol
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Overview
Description
3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C9H11BrN2O4S and a molecular weight of 323.17 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol typically involves the reaction of 3-bromo-4-hydroxypyridine with morpholine and a sulfonylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of clot formation or disruption of biofilm formation .
Comparison with Similar Compounds
3-Bromo-5-(morpholinosulfonyl)pyridin-4-ol can be compared with other similar compounds, such as:
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound has a similar bromine and pyridine structure but differs in its additional pyrazolo and phenyl groups.
3-Bromo-5-(morpholine-4-sulfonyl)-pyridin-4-ylamine: This compound is closely related but has an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11BrN2O4S |
---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
3-bromo-5-morpholin-4-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H11BrN2O4S/c10-7-5-11-6-8(9(7)13)17(14,15)12-1-3-16-4-2-12/h5-6H,1-4H2,(H,11,13) |
InChI Key |
DWDCWAIORXKGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=O)Br |
Origin of Product |
United States |
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